molecular formula C14H13N3O3 B13855904 Benzyl-2-(cyanomethylene)-3-oxopiperazine-1-carboxylate

Benzyl-2-(cyanomethylene)-3-oxopiperazine-1-carboxylate

Cat. No.: B13855904
M. Wt: 271.27 g/mol
InChI Key: LPNQXNLWMPMPFI-SDQBBNPISA-N
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Description

Benzyl-2-(cyanomethylene)-3-oxopiperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with benzyl, cyanomethylene, and oxo groups, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-2-(cyanomethylene)-3-oxopiperazine-1-carboxylate typically involves the reaction of benzylamine with cyanoacetic acid under controlled conditions. The reaction proceeds through a series of steps including condensation, cyclization, and esterification. Common reagents used in this synthesis include benzylamine, cyanoacetic acid, and suitable catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl-2-(cyanomethylene)-3-oxopiperazine-1-carboxylate undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Benzyl-2-(cyanomethylene)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

benzyl (2Z)-2-(cyanomethylidene)-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C14H13N3O3/c15-7-6-12-13(18)16-8-9-17(12)14(19)20-10-11-4-2-1-3-5-11/h1-6H,8-10H2,(H,16,18)/b12-6-

InChI Key

LPNQXNLWMPMPFI-SDQBBNPISA-N

Isomeric SMILES

C1CN(/C(=C\C#N)/C(=O)N1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(C(=CC#N)C(=O)N1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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